4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid
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Overview
Description
1-Phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a thiadiazine ring, and a carboxylic acid group at the 3-position. The presence of the 4,4-dioxide group adds to its distinct chemical properties.
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-thiadiazole derivatives have been reported to exhibit potent antimicrobial activity .
Mode of Action
It is known that related compounds such as 1,2,4-thiadiazole derivatives interact with their targets to exert antimicrobial effects .
Biochemical Pathways
Related compounds such as 1,2,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Related compounds such as 1,2,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may inhibit the growth of microorganisms .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Similar compounds have been shown to inhibit the growth of certain cell lines
Preparation Methods
The synthesis of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The reaction proceeds through the formation of substituted amidines, which are then cyclized to the corresponding thiadiazine dioxides in the presence of pyridine and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its anticancer and antimicrobial activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Comparison with Similar Compounds
1-Phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine 1,1-dioxides: These compounds are known for their cardiovascular and hypertensive effects.
1,2,4-Pyridothiadiazine 1,1-dioxides: These analogs also act as ATP-sensitive potassium channel openers and have similar enzyme inhibitory activities. The uniqueness of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid lies in its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-13(18)12-15-16(9-5-2-1-3-6-9)11-10(21(12,19)20)7-4-8-14-11/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPBQSWWLJILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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